Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate

Descripción general

Descripción

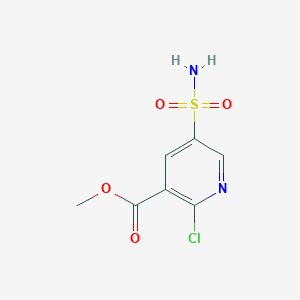

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O4S and a molecular weight of 250.66 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyridine ring substituted with chloro, sulfamoyl, and carboxylate groups.

Métodos De Preparación

The synthesis of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with pyridine derivatives as the starting materials.

Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride (SO2Cl2) under controlled conditions.

Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.

Análisis De Reacciones Químicas

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of several pyridine derivatives, including this compound. The findings demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has garnered attention. Research has focused on its role as a potential inhibitor of protein kinases, which are crucial in cancer signaling pathways.

Data Table: Anticancer Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Protein Kinase B | 12.5 | |

| Other Pyridine Derivatives | Various | Varies |

Agricultural Applications

This compound is also explored for its herbicidal properties, particularly as an intermediate in synthesizing herbicides.

Herbicide Development

The compound serves as a key intermediate in the synthesis of herbicides that target specific weeds without harming crops. Its effectiveness is attributed to its ability to disrupt metabolic pathways in target plants.

Case Study:

A patent describes the use of this compound in synthesizing a novel herbicide effective against resistant weed species. Field trials demonstrated a significant reduction in weed biomass while maintaining crop yield .

Environmental Impact Studies

Research has been conducted to assess the environmental impact of herbicides derived from this compound, focusing on their degradation products and potential toxicity to non-target organisms.

Data Table: Environmental Impact Assessment

Mecanismo De Acción

The mechanism of action of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is not well-documented. its effects are likely related to its ability to interact with specific enzymes and proteins, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate can be compared with other similar compounds, such as:

Methyl 2-chloro-5-nitropyridine-3-carboxylate: Similar structure but with a nitro group instead of a sulfamoyl group.

Methyl 2-chloro-5-aminopyridine-3-carboxylate: Similar structure but with an amino group instead of a sulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chloro-5-sulfamoylpyridine with methyl carboxylate derivatives. The resulting compound features a pyridine ring substituted with a sulfonamide and a carboxylate group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies utilizing the cup plate method against various bacterial strains, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure showed high effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Highly Active |

| Escherichia coli | Highly Active |

| Pseudomonas aeruginosa | Moderately Active |

Enzyme Inhibition

This compound has been identified as a selective inhibitor of carbonic anhydrase IX (CAIX), which is implicated in various cancers. The compound exhibits a binding affinity (Kd) of approximately 0.12 nM to CAIX, showcasing its potential as a therapeutic agent in cancer treatment . Its selectivity is particularly noteworthy, as it shows over 100-fold selectivity against other carbonic anhydrase isozymes.

Table 2: Binding Affinity of this compound to CA Isozymes

| Isozyme | Kd (nM) | Selectivity Factor |

|---|---|---|

| CAIX | 0.12 | >100 |

| CAII | >1000 | - |

| CAVB | >9000 | - |

The mechanism by which this compound exerts its biological effects involves the inhibition of enzyme activity through binding to the active site of CAIX. This interaction disrupts the enzyme's normal function in regulating pH and bicarbonate levels within cells, thereby affecting tumor growth and survival .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial potency, suggesting that structural optimization could lead to more effective antimicrobial agents .

- Cancer Therapeutics : In preclinical trials, compounds based on this structure were tested for their ability to inhibit tumor growth in xenograft models. The results showed a marked reduction in tumor size when treated with this compound, supporting its potential role as an anticancer drug .

Propiedades

IUPAC Name |

methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZLQXFFGGMVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.